molecular formula C22H18F3N3O5S B11266433 4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine

4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine

Cat. No.: B11266433
M. Wt: 493.5 g/mol
InChI Key: SFKDDUCJYYUTIG-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, an oxadiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions . The final step often involves the sulfonylation of morpholine with the benzofuran derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents, as well as precise temperature and pressure control. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can modulate the compound’s overall polarity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18F3N3O5S

Molecular Weight

493.5 g/mol

IUPAC Name

4-[[3-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C22H18F3N3O5S/c1-13-17-12-16(34(29,30)28-8-10-31-11-9-28)6-7-18(17)32-19(13)21-26-20(27-33-21)14-2-4-15(5-3-14)22(23,24)25/h2-7,12H,8-11H2,1H3

InChI Key

SFKDDUCJYYUTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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